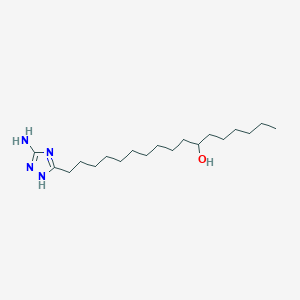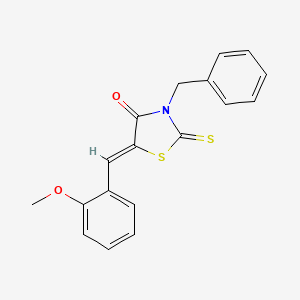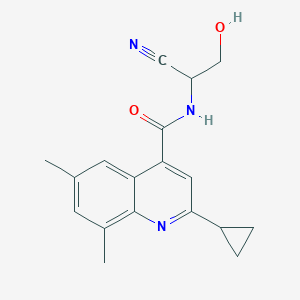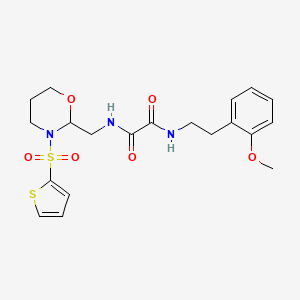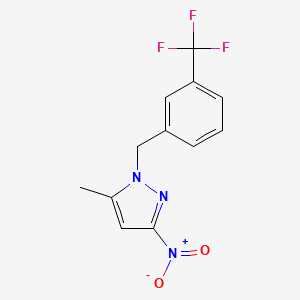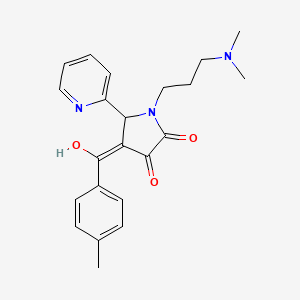![molecular formula C21H19ClF3N5O B2915247 N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide CAS No. 338772-61-5](/img/structure/B2915247.png)
N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with multiple functional groups, including an amide group (-CONH2), a trifluoromethyl group (-CF3), and two pyridine rings. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the two pyridine rings and the amide group. The electron-withdrawing nature of the trifluoromethyl group would also influence the compound’s structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine rings could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the pyridine rings could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Chemistry
A study conducted by Yang, Hsiao, and Yang (1999) focused on the synthesis and characterization of aromatic polyamides using a process that started from the nucleophilic aromatic substitution reaction of p-fluorobenzonitrile and p-chloronitrobenzene with tert-butylhydroquinone. The resulting polyamides were found to be readily soluble in various organic solvents and could form transparent and tough films. These polyamides displayed high glass transition temperatures and significant thermal stability (Yang, Hsiao, & Yang, 1999).
Aromatic Polyamides and Polyimides Based on Specific Diamines
In another study, Yang and Lin (1995) synthesized aromatic polyamides and polyimides using 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine as the monomer. These materials were amorphous, highly soluble in polar solvents, and could be converted into transparent and flexible films. The study highlighted their high glass transition temperatures and remarkable thermal stability (Yang & Lin, 1995).
Application in Antitubercular Drug Discovery
Sriram et al. (2010) synthesized novel derivatives as potential antitubercular agents. One of the derivatives demonstrated significant in-vitro and in-vivo activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent (Sriram et al., 2010).
Development of Novel Insecticides
A study by Tohnishi et al. (2005) described Flubendiamide, a novel class of insecticide with a unique chemical structure. This compound showed extreme insecticidal activity, particularly against lepidopterous pests, and was considered safe for non-target organisms. Its novel mode of action and high efficacy make it a potential candidate for integrated pest management programs (Tohnishi et al., 2005).
Protein Oxidation Marker Analysis
Pietzsch, Kopprasch, and Bergmann (2003) discussed the use of N(O,S)-ethoxycarbonyltrifluoroethyl amino acid esters for the determination of 3-chlorotyrosine, a specific marker of myeloperoxidase-catalyzed protein oxidation. This study highlights the importance of such derivatives in analyzing specific protein oxidation processes (Pietzsch, Kopprasch, & Bergmann, 2003).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the agrochemical and pharmaceutical industries . They are typically designed to interact with specific proteins or enzymes in pests or disease-causing organisms .
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby inhibiting their function . This can lead to the death of the pest or disease-causing organism, or it can prevent them from causing further harm .
Biochemical Pathways
It’s known that similar compounds often affect pathways related to the survival and reproduction of pests or disease-causing organisms . By inhibiting these pathways, the compounds can effectively control the pests or diseases .
Pharmacokinetics
It’s known that similar compounds often have good bioavailability, meaning they can be effectively absorbed and distributed within the organism . They are also typically metabolized and excreted in a manner that allows them to maintain their efficacy while minimizing harm to non-target organisms .
Result of Action
It’s known that similar compounds often lead to the death of pests or disease-causing organisms, or they can prevent these organisms from causing further harm . This can result in improved crop yields in the case of agrochemicals, or improved health outcomes in the case of pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how well the compound works and how long it remains effective . .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N5O/c1-13-4-6-14(7-5-13)20(31)30-17-3-2-8-26-19(17)28-10-9-27-18-16(22)11-15(12-29-18)21(23,24)25/h2-8,11-12H,9-10H2,1H3,(H,26,28)(H,27,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDGFPHZALFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)
![2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915167.png)
![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)
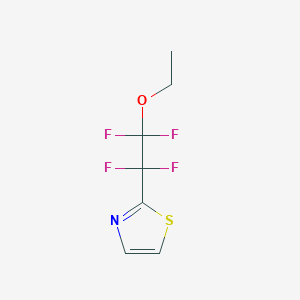
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)
